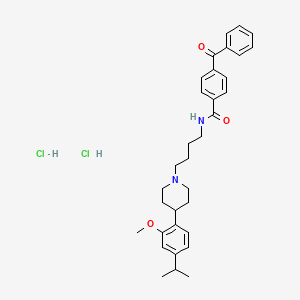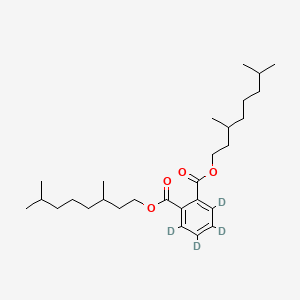
Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 is the deuterium labeled Phthalic acid bis(3,7-dimethyloctyl) ester . It is used predominantly as a plasticizer for polyvinyl chloride (PVC) articles in the production of hoses, shoe soles, wire and cable, soft vinyl toys, and flooring .
Synthesis Analysis
The synthesis of this compound involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of this compound is C28H42D4O4 . The molecular weight is 450.69 .Scientific Research Applications
Environmental Occurrence and Analysis
- Occurrence in Source Waters : A nationwide survey in China showed the ubiquitous presence of phthalic acid esters (PAEs) in source waters. DBP and DEHP were the most frequently detected with high concentrations (Liu et al., 2014).
- Environmental Risk in Wastewaters and Groundwater : Phthalates in municipal wastewaters and landfill leachates represent a significant environmental risk, with DEHP and DBP posing the highest risk (Kotowska et al., 2020).
- Analysis in Baby Food : A method was developed to determine phthalic acid esters in baby foods, emphasizing their ubiquity in various consumer products (Socas-Rodríguez et al., 2018).
Health and Safety Concerns
- Exposure from Bottled Water : Study on bottled water revealed that phthalate levels were higher in PET bottles compared to glass, but these levels were not significant enough to pose health risks (Montuori et al., 2008).
- Toxicity in Indoor Dust : Analysis of indoor dust samples indicated high concentrations of PAEs, suggesting potential long-term health effects due to indoor exposure (Orecchio et al., 2013).
Treatment and Removal Techniques
- Wastewater Treatment Methods : Constructed wetlands showed effectiveness in removing phthalates from domestic sewage, highlighting the potential of natural treatment methods (Xiaoyan et al., 2015).
- Advanced Analytical Techniques : Advanced techniques like high-performance liquid chromatography and mass spectrometry have been developed for the extraction and determination of phthalates in various samples, showcasing the progress in analytical methods (Notardonato et al., 2019).
Mechanism of Action
- The primary target of Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 is not explicitly mentioned in the available literature. However, it is essential to note that this compound is a deuterium-labeled analog of Phthalic Acid Bis(3,7-dimethyloctyl) Ester, which is a diester derivative of Phthalic Acid .
Target of Action
Mode of Action
Properties
IUPAC Name |
bis(3,7-dimethyloctyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-21(2)11-9-13-23(5)17-19-31-27(29)25-15-7-8-16-26(25)28(30)32-20-18-24(6)14-10-12-22(3)4/h7-8,15-16,21-24H,9-14,17-20H2,1-6H3/i7D,8D,15D,16D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZQPXDGIYJYLU-HLUUBPERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCC(C)CCCC(C)C)C(=O)OCCC(C)CCCC(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
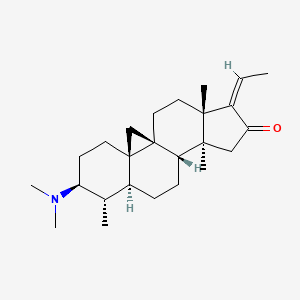
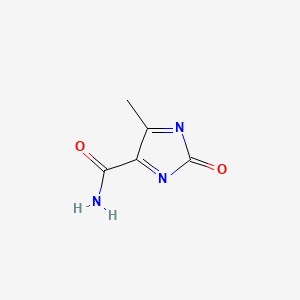
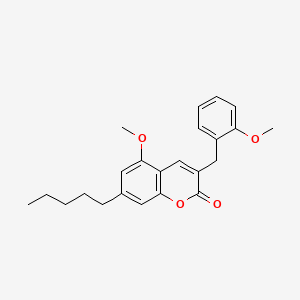


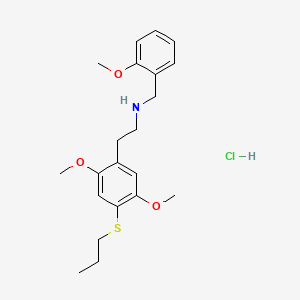
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592531.png)
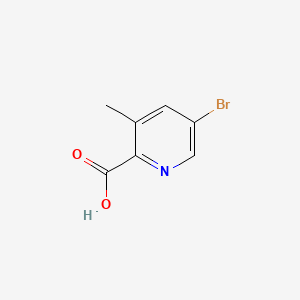
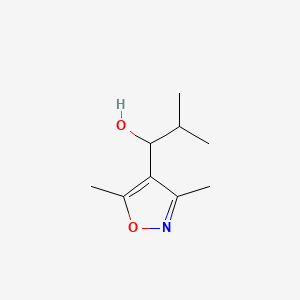
![(1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1,9-dihydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydrocyclopenta[a]chrysen-13-one](/img/structure/B592540.png)
![1-[2-(Propan-2-yloxy)naphthalen-1-yl]methanamine](/img/structure/B592541.png)
